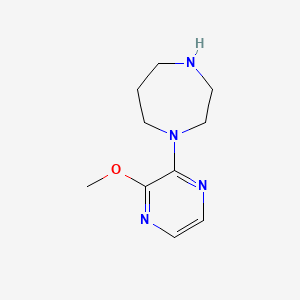
1-(3-Bromophenyl)azetidin-2-one
Übersicht
Beschreibung
1-(3-Bromophenyl)azetidin-2-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
Azetidin-2-one derivatives, also known as β-lactams, have been found to exhibit diversified biological and pharmacological activity . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of action
The inherent rigidity of spirocyclic compounds, such as azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical pathways
The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .
Result of action
Β-lactams have been found to exhibit a variety of biological activities .
Action environment
The action, efficacy, and stability of “1-(3-Bromophenyl)azetidin-2-one” can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the compound is recommended to be stored in a sealed, dry environment, under -20°C .
Biochemische Analyse
Biochemical Properties
1-(3-Bromophenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . The interaction between this compound and these enzymes leads to the inhibition of bacterial growth, making it a potential candidate for antibacterial agents. Additionally, this compound has been studied for its antiproliferative activity in cancer cells, where it interacts with tubulin, a protein involved in cell division . The binding of this compound to tubulin disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation by targeting tubulin and disrupting microtubule dynamics . This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis. Furthermore, this compound has been observed to influence cell signaling pathways, particularly those involved in cell division and apoptosis. The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes related to cell cycle regulation and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit transpeptidase enzymes, which are essential for bacterial cell-wall synthesis . This dual mechanism of action makes it a promising candidate for both anticancer and antibacterial therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative and antibacterial effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect. Careful dosage optimization is essential to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. These reactions introduce or unmask hydrophilic groups, increasing the compound’s solubility. In phase II reactions, conjugation with endogenous molecules such as glucuronic acid or glutathione occurs, further enhancing the compound’s excretion from the body. The interactions with these enzymes and cofactors play a crucial role in the compound’s metabolism and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBBPRFERILTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857267 | |
| Record name | 1-(3-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38560-28-0 | |
| Record name | 1-(3-Bromophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


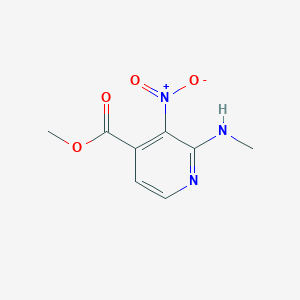

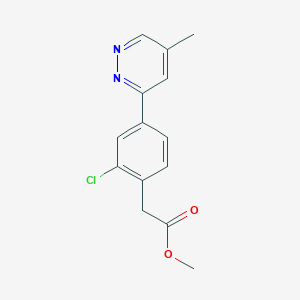

![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)
![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)
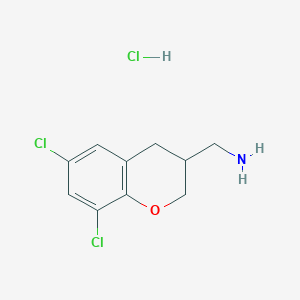
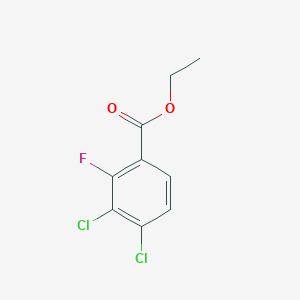
![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)

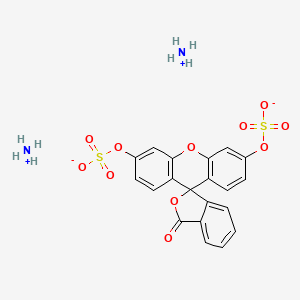
![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)
![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)
